molecular formula C17H25N5O2 B2484513 3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887462-94-4

3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2484513
CAS RN: 887462-94-4
M. Wt: 331.42
InChI Key: VZHMJBSGMUOVJK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Receptor Affinity and Pharmacological Potential

Research on similar compounds to 3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, such as arylpiperazinylalkyl purine-2,4-diones, has demonstrated a range of receptor activities, particularly towards serotoninergic and dopaminergic receptors. These compounds have shown affinity for serotonin 5-HT1A, 5-HT6, and 5-HT7 receptors, as well as dopamine D2 receptors. This receptor affinity suggests potential pharmacological applications, including the development of novel anxiolytic and antidepressant agents. Substituents at specific positions on the purine-2,4-dione nucleus, such as the 7-position, have been found to significantly influence receptor affinity and selectivity, underscoring the importance of structural modifications in enhancing pharmacological profiles (Zagórska et al., 2015).

Synthesis and Evaluation of Derivatives

Further studies have focused on the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, exploring their potential as anxiolytic and antidepressant agents. These investigations have highlighted the therapeutic promise of such derivatives, based on their performance in preclinical models. The synthesis of N-8-arylpiperazinylpropyl derivatives, for example, has led to compounds with notable 5-HT1A receptor ligand properties, exhibiting anxiolytic-like activity in animal models. These findings indicate the potential of these compounds in contributing to new treatments for mood disorders (Zagórska et al., 2009).

Mesoionic Purinone Analogs

The exploration of mesoionic purinone analogs, such as imidazo[1,2-c]pyrimidine-2,7-diones, offers insights into the structural and functional diversity of purine derivatives. These compounds have been synthesized from various precursors and exhibit unique chemical properties, including the ability to undergo hydrolytic ring-opening reactions. Such studies contribute to a deeper understanding of the chemical behavior of purine analogs and their potential applications in medicinal chemistry (Coburn & Taylor, 1982).

Future Directions

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc . This suggests that there is a great potential for the development of new drugs based on the imidazole structure.

properties

IUPAC Name

4,7-dimethyl-2-(3-methylbutyl)-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-6-8-20-12(4)10-22-13-14(18-16(20)22)19(5)17(24)21(15(13)23)9-7-11(2)3/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHMJBSGMUOVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16615720

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